N-(4-pentynyl)-trifluoroacetamide
Description
N-(4-Pentynyl)-trifluoroacetamide is a fluorinated acetamide derivative characterized by a terminal alkyne (pentynyl) group and a trifluoroacetyl moiety. The compound combines the electron-withdrawing properties of the trifluoromethyl group with the reactivity of the alkyne, making it valuable in synthetic chemistry, particularly for click chemistry applications such as Huisgen cycloadditions. Its structure enables conjugation with azide-containing biomolecules or polymers, enhancing its utility in drug discovery and materials science.
Properties
Molecular Formula |
C7H8F3NO |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-pent-4-ynylacetamide |
InChI |
InChI=1S/C7H8F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h1H,3-5H2,(H,11,12) |
InChI Key |
WUYCUEVVUXDESH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and applications of N-(4-pentynyl)-trifluoroacetamide and related compounds:
Key Differentiators
- Alkyne Reactivity : Unlike aromatic or heterocyclic derivatives (e.g., indole-based 4f or triazole-containing compounds ), this compound’s alkyne group enables covalent bonding via click reactions, a feature absent in analogs like N-(4-acetylphenyl)-trifluoroacetamide .
- Electron-Withdrawing Effects: The trifluoroacetyl group enhances metabolic stability and polarity compared to non-fluorinated acetamides (e.g., N-(4-chloro-2-trifluoromethylphenyl)acetamide ).
- The pentynyl derivative’s applications are more likely oriented toward synthesis rather than direct bioactivity.
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